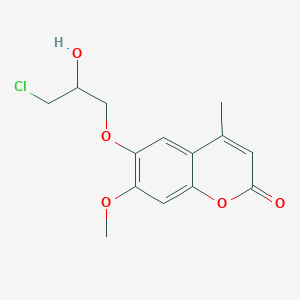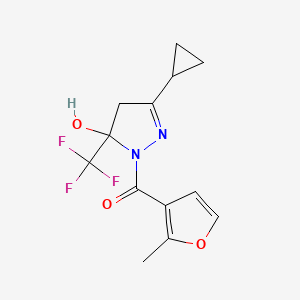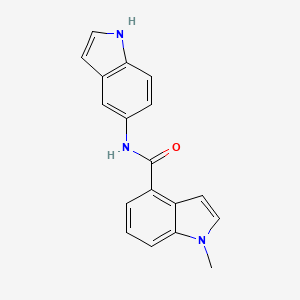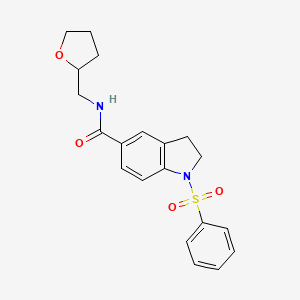![molecular formula C19H22N2OS B6096302 [4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096302.png)
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as MPTM, is a chemical compound that has been widely used in scientific research. It belongs to the class of synthetic compounds known as opioids, which have been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception. It binds to the receptor and activates a cascade of biochemical events that result in the inhibition of pain transmission. This compound also activates the release of endogenous opioids, such as enkephalins and endorphins, which further contribute to the analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which make it useful for the treatment of pain. This compound has also been found to have immunomodulatory properties, which make it useful for the treatment of autoimmune diseases. In addition, this compound has been found to have vasodilatory properties, which make it useful for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its synthesis method is well-known. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the effects of endogenous opioids. In addition, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on [4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone. One area of research is the development of new analogs of this compound that have improved pharmacological properties. Another area of research is the study of the effects of this compound on different cell types, such as immune cells and endothelial cells. Finally, the use of this compound in combination with other compounds, such as nonsteroidal anti-inflammatory drugs, may have synergistic effects that could be explored in future research.
Métodos De Síntesis
The synthesis of [4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-methylthiophenol with 2-chloromethylpyridine, followed by the reaction of the resulting product with 3-piperidinylmethyl chloride. The final product is obtained by the reaction of the intermediate product with sodium methoxide. The synthesis method has been well-established and has been used to produce this compound in large quantities for scientific research.
Aplicaciones Científicas De Investigación
[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to have analgesic properties and has been used to study the mechanisms of pain perception in the brain. This compound has also been used to study the effects of opioids on the immune system and has been found to have immunomodulatory properties. In addition, this compound has been used to study the effects of opioids on the cardiovascular system and has been found to have vasodilatory properties.
Propiedades
IUPAC Name |
(4-methylsulfanylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-9-7-15(8-10-18)19(22)16-5-4-12-21(13-16)14-17-6-2-3-11-20-17/h2-3,6-11,16H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTYLBVFQLUHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)



![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)


